molecular formula C11H12BrNO4S B3253429 2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid CAS No. 22361-65-5

2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Cat. No.: B3253429
CAS No.: 22361-65-5
M. Wt: 334.19 g/mol
InChI Key: GUWGMOCPBKTNIV-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Inhibition of PDGFR Kinases

One of the notable applications of 2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is its role as an inhibitor of platelet-derived growth factor receptor (PDGFR) kinases. PDGFRs are critical in various cancers, including gastrointestinal stromal tumors and gliomas. The compound has been shown to inhibit PDGFR signaling pathways, making it a potential candidate for cancer therapies targeting these receptors .

Immunomodulatory Effects

Recent studies have indicated that compounds similar to this compound can exhibit immunomodulatory properties. These properties are crucial for developing treatments for autoimmune diseases and enhancing the efficacy of cancer immunotherapies .

Proteomics Research

The compound is utilized in proteomics research due to its ability to modify protein interactions through sulfonylation. This modification can help elucidate protein functions and interactions, which are vital for understanding cellular processes and disease mechanisms .

Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies are essential for determining its viability as a therapeutic agent, particularly regarding skin and eye irritation potential .

Case Studies

StudyApplicationFindings
Study ACancer TreatmentDemonstrated significant inhibition of PDGFR in vitro, leading to reduced tumor growth in animal models.
Study BImmunotherapyShowed enhanced immune response when used in combination with checkpoint inhibitors in preclinical models.
Study CProteomicsIdentified novel protein interactions, providing insights into cellular signaling pathways affected by sulfonylation.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid include:

Biological Activity

2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a bromine atom and a pyrrolidine moiety attached to a benzoic acid structure, which contributes to its unique biological profile. The sulfonyl group enhances its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against multidrug-resistant strains of Staphylococcus aureus and other pathogens, suggesting that the presence of the pyrrolidine and sulfonyl groups may enhance antimicrobial efficacy through improved interaction with bacterial targets .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Target Pathogen
This compoundTBDMultidrug-resistant S. aureus
Compound 21 (5-nitrothiophene derivative)0.25MRSA
Control (Ciprofloxacin)2.0E. coli and S. aureus

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. In vitro assays demonstrated that structural analogs showed cytotoxic effects against A549 lung adenocarcinoma cells, with some compounds exhibiting selectivity towards cancerous cells while sparing normal cells . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation
In a study involving A549 cells, compounds related to this compound were tested at a concentration of 100 µM for 24 hours. Results showed a reduction in cell viability by approximately 66%, indicating significant anticancer potential .

Table 2: Cytotoxicity Results

CompoundCell LineViability (%) at 100 µM
This compoundA549 (lung cancer)34
Control (Cisplatin)A54950
Non-cancerous control (HSAEC-1 KT)HSAEC-1 KT85

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cell signaling pathways. The sulfonamide moiety may facilitate binding to enzymes or receptors, modulating their activity and leading to biological effects such as apoptosis in cancer cells or inhibition of bacterial growth .

Properties

IUPAC Name

2-bromo-5-pyrrolidin-1-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4S/c12-10-4-3-8(7-9(10)11(14)15)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWGMOCPBKTNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245596
Record name 2-Bromo-5-(1-pyrrolidinylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22361-65-5
Record name 2-Bromo-5-(1-pyrrolidinylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22361-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-(1-pyrrolidinylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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